molecular formula C18H32N2O6S2 B587424 Di-tert-butyl N,N'-diacetyl-D-cystinate CAS No. 1079950-07-4

Di-tert-butyl N,N'-diacetyl-D-cystinate

Cat. No.: B587424
CAS No.: 1079950-07-4
M. Wt: 436.582
InChI Key: CJMDURFWZHENFZ-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-tert-butyl N,N’-diacetyl-D-cystinate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is known for its unique structural properties and reactivity, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl N,N’-diacetyl-D-cystinate typically involves the reaction of D-cysteine with acetic anhydride and tert-butyl alcohol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the acetylation and tert-butylation processes. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of Di-tert-butyl N,N’-diacetyl-D-cystinate may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification systems ensures consistent product quality and high yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl N,N’-diacetyl-D-cystinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or disulfides.

    Substitution: Nucleophilic substitution reactions can replace the acetyl or tert-butyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and disulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Di-tert-butyl N,N’-diacetyl-D-cystinate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a probe for studying protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Di-tert-butyl N,N’-diacetyl-D-cystinate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in redox reactions, influencing cellular processes and biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butyl N,N-diethylphosphoramidite: Similar in structure but differs in functional groups and reactivity.

    N,N-Dimethylformamide di-tert-butyl acetal: Shares the tert-butyl group but has different applications and reactivity.

Uniqueness

Di-tert-butyl N,N’-diacetyl-D-cystinate is unique due to its specific combination of acetyl and tert-butyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

tert-butyl (2S)-2-acetamido-3-[[(2S)-2-acetamido-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]disulfanyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O6S2/c1-11(21)19-13(15(23)25-17(3,4)5)9-27-28-10-14(20-12(2)22)16(24)26-18(6,7)8/h13-14H,9-10H2,1-8H3,(H,19,21)(H,20,22)/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMDURFWZHENFZ-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSSCC(C(=O)OC(C)(C)C)NC(=O)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CSSC[C@H](C(=O)OC(C)(C)C)NC(=O)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747587
Record name Di-tert-butyl N,N'-diacetyl-D-cystinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1079950-07-4
Record name Di-tert-butyl N,N'-diacetyl-D-cystinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Di-tert-butyl N,N'-diacetyl-D-cystinate
Reactant of Route 2
Reactant of Route 2
Di-tert-butyl N,N'-diacetyl-D-cystinate
Reactant of Route 3
Reactant of Route 3
Di-tert-butyl N,N'-diacetyl-D-cystinate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Di-tert-butyl N,N'-diacetyl-D-cystinate
Reactant of Route 5
Reactant of Route 5
Di-tert-butyl N,N'-diacetyl-D-cystinate
Reactant of Route 6
Di-tert-butyl N,N'-diacetyl-D-cystinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.